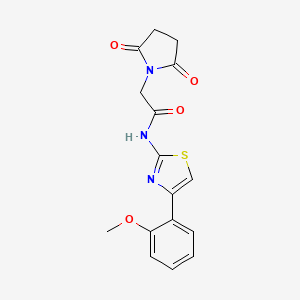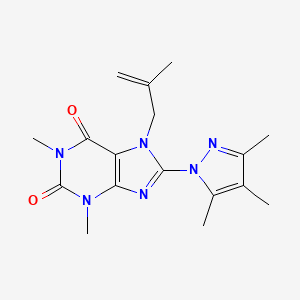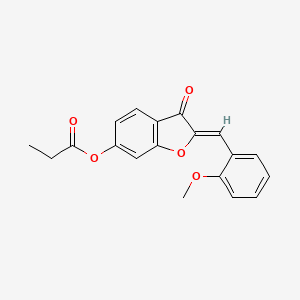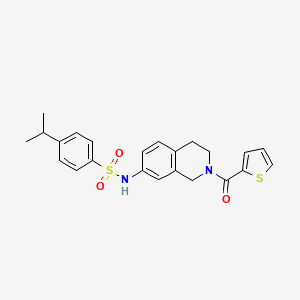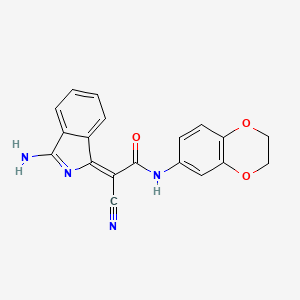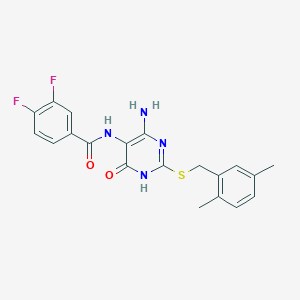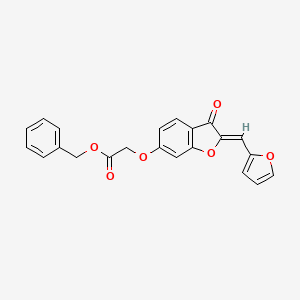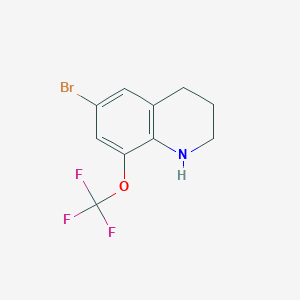
6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one, also known as 6-Bromo-8-(trifluoromethoxy)-3,4-dihydroquinolin-2(1H)-one, is a chemical compound with the molecular weight of 310.07 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7BrF3NO2/c11-6-3-5-1-2-8(16)15-9(5)7(4-6)17-10(12,13)14/h3-4H,1-2H2,(H,15,16) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 310.07 . It is a solid at room temperature . The InChI key, which provides information about its molecular structure, is RAOZZLPFCRKFBB-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Efficient Synthesis of Quinoline Derivatives
A study by Şahin et al. (2008) outlines the efficient and selective synthesis of quinoline derivatives via bromination and aromatization processes. The research demonstrates the synthesis of several novel trisubstituted quinoline derivatives, highlighting the utility of "6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline" in producing compounds with potential applications in various fields, including pharmaceuticals and material science (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).
Synthesis and Biological Activity
Another research avenue involves the synthesis of specific derivatives of "6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline" for biological activity studies. While direct studies on this compound are limited, the methodologies developed for its derivatives could have implications for drug discovery and development processes (Khalifa, Osman, Ibrahim, el Rahman, Ossman, & Ismail, 1982).
Suzuki–Miyaura Cross-Coupling Reactions
Ökten's (2019) work on the synthesis and characterization of aryl-substituted quinolines through Suzuki–Miyaura coupling reactions showcases the versatility of "6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline" in organic synthesis. This research presents a method to produce a variety of substituted phenyl quinolines, potentially useful in the development of new materials and bioactive molecules (Ökten, 2019).
Photolabile Protecting Group Development
Research by Fedoryak and Dore (2002) introduces a photolabile protecting group based on a brominated hydroxyquinoline derivative, which exhibits greater efficiency and sensitivity to multiphoton-induced photolysis. This development could be pivotal for the controlled release of biological messengers in vivo, marking a significant application in biochemistry and pharmacology (Fedoryak & Dore, 2002).
Material Science Applications
In material science, the synthesis and study of pi-halogen dimers and V-shaped tetrahalo aryl inclusion hosts by Rahman et al. (2002) demonstrate the potential of "6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline" derivatives in creating new molecular structures with unique inclusion properties. These compounds could have applications in crystal engineering and the development of new materials with specific functionalities (Rahman, Bishop, Craig, & Scudder, 2002).
Safety and Hazards
The compound has been classified with the signal word “Warning” and hazard statements H315, H319, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P271, P261, and P280, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
6-bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO/c11-7-4-6-2-1-3-15-9(6)8(5-7)16-10(12,13)14/h4-5,15H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHTWWFUAMQHPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)Br)OC(F)(F)F)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

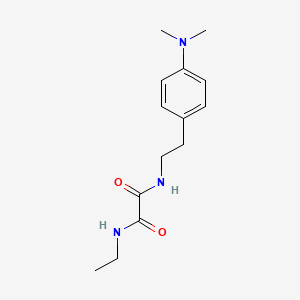
![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2711314.png)
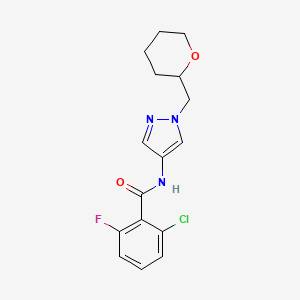
![1-[2-(4-Toluidino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2711317.png)
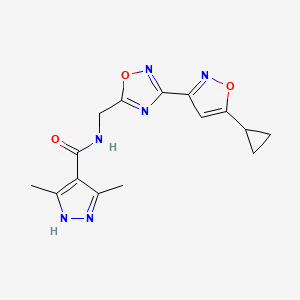
![Benzo[d]thiazol-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2711322.png)
